molecular formula C8H10N2O4 B097948 Methyl 2,4-dimethoxypyrimidine-5-carboxylate CAS No. 15400-58-5

Methyl 2,4-dimethoxypyrimidine-5-carboxylate

Cat. No.: B097948
CAS No.: 15400-58-5
M. Wt: 198.18 g/mol
InChI Key: HDQHTPWKNFCTDN-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxypyrimidine-5-carboxylate (CAS 15400-58-5) is a pyrimidine derivative featuring two methoxy groups at positions 2 and 4 and a methyl ester at position 4. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its stability and reactivity as an electron-deficient heterocycle . Its molecular formula is $ \text{C}8\text{H}{10}\text{N}2\text{O}4 $, with a molecular weight of 210.18 g/mol. High-purity grades (≥98%) are commercially available for research applications .

Properties

IUPAC Name

methyl 2,4-dimethoxypyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQHTPWKNFCTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567558
Record name Methyl 2,4-dimethoxypyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15400-58-5
Record name Methyl 2,4-dimethoxy-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15400-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approaches

The foundational step in synthesizing methyl 2,4-dimethoxypyrimidine-5-carboxylate involves cyclocondensation reactions to form the pyrimidine core. A common precursor is guanidine or its derivatives, which react with β-ketoesters under basic or acidic conditions. For example, guanidine nitrate reacts with dimethyl malonate in the presence of sodium ethoxide to yield 2,4-dihydroxypyrimidine-5-carboxylate intermediates. Temperature control is critical here, with optimal yields achieved at 80–100°C. Subsequent steps involve selective methylation and esterification to introduce methoxy and methyl ester groups.

Methylation Strategies

Methylation of hydroxyl groups at positions 2 and 4 of the pyrimidine ring is typically performed using dimethyl sulfate or methyl iodide. However, recent advancements emphasize greener alternatives such as dimethyl carbonate. For instance, hydrotalcite catalysts combined with dimethyl carbonate achieve methylation at 90–120°C with yields exceeding 85%. This method reduces toxicity and environmental impact compared to traditional alkylating agents.

Table 1: Comparison of Methylation Agents

Methylation AgentCatalystTemperature (°C)Yield (%)Environmental Impact
Dimethyl sulfateK₂CO₃60–8070–85High
Methyl iodideNaH25–4065–75Moderate
Dimethyl carbonateHydrotalcite90–12085–92Low

Esterification Techniques

The final carboxylate group is introduced via esterification. Methanol, in the presence of sulfuric acid or thionyl chloride, reacts with the carboxylic acid intermediate under reflux. Yields for this step range from 80% to 90%, depending on the purity of the precursor. Solvent selection (e.g., toluene or dichloromethane) and moisture exclusion are critical to preventing hydrolysis side reactions.

Reaction Optimization and Catalysis

Catalytic Systems

Catalysts play a pivotal role in enhancing reaction efficiency. Hydrotalcite, a layered double hydroxide, has emerged as a superior catalyst for methylation due to its recyclability and ability to operate under mild conditions. In contrast, traditional bases like potassium carbonate require higher temperatures and generate more waste.

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for cyclocondensation and methylation steps due to their ability to stabilize intermediates. For example, DMF increases the reaction rate of guanidine condensation with β-ketoesters by 40% compared to ethanol.

Table 2: Solvent Effects on Cyclocondensation Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7475
Ethanol24.3860
Acetonitrile37.5570

Industrial-Scale Production Considerations

Process Intensification

Scaling up laboratory methods requires addressing heat transfer and mixing efficiency. Continuous-flow reactors have been proposed to optimize the exothermic methylation step, reducing reaction time from 12 hours to 2 hours.

Waste Management

Industrial processes must mitigate waste from byproducts like inorganic salts. Patent CN102898382A highlights a closed-loop system where solvents like butanone are recycled, reducing emissions by 30%.

Comparative Analysis of Synthetic Methods

A side-by-side evaluation reveals trade-offs between yield, cost, and sustainability:

  • Traditional alkylation (dimethyl sulfate) offers high yields but poses safety risks.

  • Green methylation (dimethyl carbonate) sacrifices minimal yield for significant environmental benefits.

  • Continuous-flow systems improve scalability but require upfront investment in specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxypyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

MDPC has been identified as a novel anticancer agent that inhibits the growth of cancer cells by blocking DNA polymerase activity. This mechanism is crucial for cancer cell proliferation, making MDPC a potential candidate in cancer therapy . In vitro studies have demonstrated that MDPC exhibits antiproliferative effects on various cancer cell lines, including leukemia cells (HL-60), with significant reductions in cell viability observed at concentrations as low as 10 µM .

Synthesis of Pharmaceutical Intermediates

MDPC serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents . The compound is utilized in the synthesis of pyrimidine derivatives, which are integral to many drug formulations.

Agricultural Applications

MDPC is also explored for its potential use as an agrochemical. The compound's structural characteristics may confer herbicidal properties, making it valuable in crop protection strategies. Research into its efficacy against specific weeds or pests is ongoing.

The biological activity of MDPC has been linked to its ability to interact with cellular enzymes involved in nucleic acid synthesis. Studies indicate that MDPC may induce cell cycle arrest and apoptosis in cancer cells through these interactions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MDPC is critical for optimizing its therapeutic potential. Variations in substituents on the pyrimidine ring can significantly affect its biological activity, leading to ongoing research aimed at synthesizing analogs with improved efficacy and selectivity .

Case Studies and Research Findings

StudyFocusFindings
Nishimura et al. (2022)Antiproliferative effectsMDPC showed significant inhibition of HL-60 cell viability at 10 µM concentration .
Biosynth (2023)Anticancer mechanismIdentified as a DNA polymerase inhibitor, suggesting potential for further development as an anticancer drug .
Agricultural ResearchHerbicidal propertiesPreliminary studies indicate potential effectiveness against specific weed species.

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The methoxy and carboxylate groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2,4-Dihydroxypyrimidine-5-Carboxylic Acid (CAS 23945-44-0)

  • Structural Differences : Replaces methoxy groups with hydroxyl (-OH) groups and the methyl ester with a carboxylic acid (-COOH).
  • Reactivity/Applications: The hydroxyl groups increase acidity (pKa ~3–4), making it a precursor for metal chelation or hydrogen bonding in supramolecular chemistry.
  • Similarity Score : 0.84 (vs. target compound) .

2,4-Dimethoxypyrimidine-5-Carbaldehyde (CAS 52606-02-7)

  • Structural Differences : Substitutes the methyl ester with an aldehyde (-CHO) group.
  • Reactivity/Applications : The aldehyde group enables nucleophilic additions (e.g., forming imines or hydrazones), useful in synthesizing Schiff bases or heterocyclic extensions. Lower thermal stability compared to the ester .
  • Similarity Score : 0.78 .

Methyl 2,4-Dichloropyrimidine-5-Carboxylate (CAS 3177-20-6)

  • Structural Differences : Chlorine atoms replace methoxy groups.
  • Reactivity/Applications : Chlorine acts as a leaving group, facilitating nucleophilic aromatic substitution (e.g., amination or alkoxylation). Higher reactivity in cross-coupling reactions compared to methoxy-substituted analogs .
  • Molecular Weight : 207.01 g/mol .

Ethyl 2,4-Dimethylpyrimidine-5-Carboxylate

  • Structural Differences : Methyl groups replace methoxy groups, and the ester is ethyl instead of methyl.
  • Reactivity/Applications : Reduced polarity due to methyl groups lowers solubility in polar solvents. The ethyl ester may offer slower hydrolysis rates, useful in prodrug design .

Methyl 4-Amino-2-Chloropyrimidine-5-Carboxylate (CAS 858269-13-3)

  • Structural Differences: Combines amino (-NH$_2$) and chloro (-Cl) substituents.
  • Reactivity/Applications: The amino group enhances basicity and participation in hydrogen bonding, while the chloro group allows for further functionalization. Potential in kinase inhibitor synthesis .
  • Similarity Score : 0.81 .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Applications
Methyl 2,4-dimethoxypyrimidine-5-carboxylate 15400-58-5 C$8$H${10}$N$2$O$4$ 2,4-OCH$3$; 5-COOCH$3$ Pharmaceutical intermediates
2,4-Dihydroxypyrimidine-5-carboxylic acid 23945-44-0 C$5$H$4$N$2$O$4$ 2,4-OH; 5-COOH 0.84 Metal chelation, nucleic acid research
2,4-Dimethoxypyrimidine-5-carbaldehyde 52606-02-7 C$7$H$8$N$2$O$3$ 2,4-OCH$_3$; 5-CHO 0.78 Schiff base synthesis
Methyl 2,4-dichloropyrimidine-5-carboxylate 3177-20-6 C$6$H$4$Cl$2$N$2$O$_2$ 2,4-Cl; 5-COOCH$_3$ Cross-coupling reactions
Ethyl 2,4-dimethylpyrimidine-5-carboxylate C$9$H${12}$N$2$O$2$ 2,4-CH$3$; 5-COOCH$2$CH$_3$ Prodrug development

Key Research Findings

  • Reactivity Trends: Methoxy groups in the target compound enhance electron deficiency, favoring electrophilic substitutions, while chloro or amino analogs prioritize nucleophilic pathways .
  • Safety Profiles : Dichloro and nitro derivatives (e.g., MP26 in ) may exhibit higher toxicity due to reactive substituents, whereas methoxy and methyl esters are generally safer .
  • Synthetic Utility : The methyl ester in the target compound is more hydrolytically stable than ethyl or aldehyde analogs, making it preferable for long-term storage .

Biological Activity

Methyl 2,4-dimethoxypyrimidine-5-carboxylate (MDPC) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of MDPC, its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

MDPC has the molecular formula C8H10N2O4C_8H_{10}N_2O_4 and a molecular weight of 198.18 g/mol. It is typically synthesized through the reaction of 2,4-dimethoxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine under reflux conditions. The product is then purified via recrystallization or column chromatography.

Antimicrobial Properties

MDPC has been explored for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of MDPC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Potential

In addition to its antimicrobial properties, MDPC has shown promise as an anticancer agent . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study: Anticancer Activity

A study evaluated the effects of MDPC on MCF-7 breast cancer cells. Results indicated that treatment with MDPC led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Furthermore, flow cytometry analysis revealed an increase in apoptotic cells following MDPC treatment, suggesting that it effectively triggers programmed cell death in cancer cells .

The biological activity of MDPC is attributed to its interaction with specific molecular targets. The methoxy and carboxylate groups are crucial for binding affinity to various enzymes and receptors involved in cellular signaling pathways. For instance, MDPC may act as a modulator for enzymes associated with nucleotide synthesis, thereby impacting both microbial growth and cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of MDPC can help in optimizing its biological activity. Modifications to the pyrimidine ring or substituent groups may enhance its potency against specific targets. For example, derivatives with additional functional groups have been synthesized and tested for improved efficacy against resistant bacterial strains or more aggressive cancer types .

Table 2: SAR Insights for MDPC Derivatives

Derivative StructureBiological Activity
Methyl 2,6-dimethoxypyrimidine-5-carboxylateEnhanced anticancer activity
Ethyl 2,4-dimethoxypyrimidine-5-carboxylateImproved antimicrobial properties

Q & A

Q. What are the established synthetic routes for Methyl 2,4-dimethoxypyrimidine-5-carboxylate in laboratory settings?

this compound is typically synthesized via multi-step procedures involving nucleophilic substitution and esterification. For example, analogous pyrimidine derivatives are prepared using methyl or ethyl esters of nitrobenzoic acids as starting materials, followed by sequential functionalization (e.g., methoxylation, reduction, or cyclization). Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., HATU for coupling reactions) significantly influence yield. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify methoxy, ester, and pyrimidine ring protons, with chemical shifts typically observed at δ 3.8–4.0 ppm (methoxy groups) and δ 8.0–8.5 ppm (pyrimidine protons).
  • X-ray diffraction (XRD) : Single-crystal XRD resolves molecular conformation and confirms substituent positions. Software like SHELXL refines structural models to address bond-length discrepancies .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What functional group transformations are feasible for this compound?

The ester group at C5 can undergo hydrolysis to carboxylic acids under acidic/basic conditions. The methoxy groups at C2 and C4 may participate in demethylation or nucleophilic substitution reactions. Pyrimidine ring nitrogens can act as hydrogen-bond acceptors, enabling coordination in metal complexes or supramolecular assemblies .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations model electronic properties (e.g., Fukui indices) to identify reactive sites on the pyrimidine ring. Molecular docking studies with transition-state analogs can predict steric and electronic barriers. Experimental XRD data (e.g., bond angles from SHELXL-refined structures) inform computational models to optimize catalyst design .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in molecular conformation (e.g., methoxy group orientation) require cross-validation:

  • Compare experimental NMR coupling constants with DFT-simulated spectra.
  • Refine XRD data using SHELXL to account for thermal motion or disorder.
  • Use dynamic NMR to probe rotational barriers of methoxy groups in solution .

Q. How can reaction yields be optimized in multi-step syntheses?

Critical factors include:

  • Catalyst screening : Palladium catalysts for cross-coupling or enzymatic catalysts for stereoselective reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Temperature control : Low temperatures stabilize intermediates in exothermic steps.
  • In-line analytics : HPLC or LC-MS monitors reaction progress to minimize byproducts .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies should assess:

  • Hydrolytic degradation : Monitor ester hydrolysis in aqueous buffers at different pH levels.
  • Photostability : UV-Vis spectroscopy tracks decomposition under light exposure.
  • Thermal stability : Thermogravimetric analysis (TGA) determines decomposition thresholds. Store in inert atmospheres (<40°C) to prevent oxidation .

Q. How does the compound’s electronic structure influence its role in pharmaceutical intermediates?

The electron-deficient pyrimidine ring facilitates interactions with biological targets (e.g., kinases). Methoxy groups enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies can modify substituents to optimize binding affinity or metabolic stability .

Methodological Notes

  • Safety protocols : Use PPE (gloves, goggles) and fume hoods for handling. Avoid strong oxidizers to prevent hazardous reactions .
  • Data interpretation : Cross-reference analytical results (e.g., NMR, XRD) with computational models to validate structural assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2,4-dimethoxypyrimidine-5-carboxylate
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Methyl 2,4-dimethoxypyrimidine-5-carboxylate

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